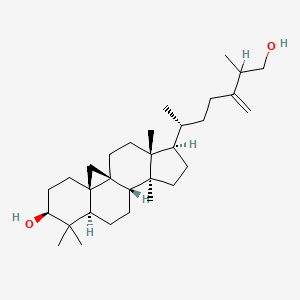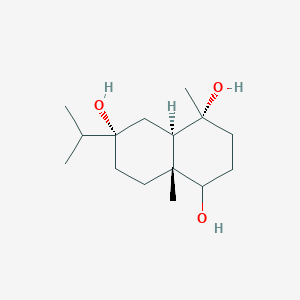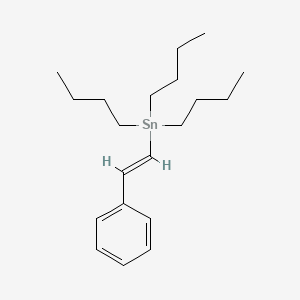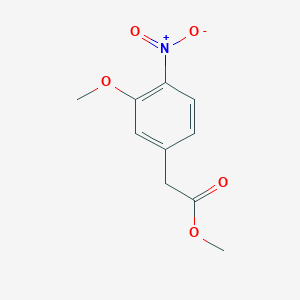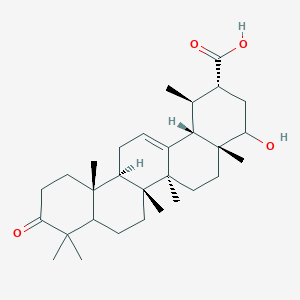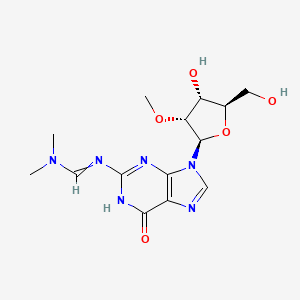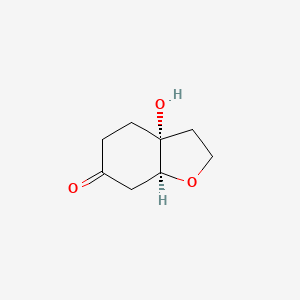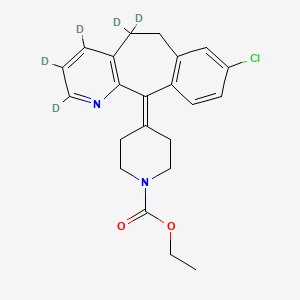
Loratadine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Loratadine is a second-generation selective antihistaminic pharmaceutical, known for treating symptoms of allergic reactions. It has been extensively studied for its stability, structure, reactivity, and interactions with solvents like water, emphasizing the importance of understanding its degradation properties and interaction mechanisms for improved pharmaceutical applications (Armaković et al., 2016).
Synthesis Analysis
Loratadine is synthesized from 2-cyano-3-methylpyridine via a series of reactions including Ritter reaction, alkylation, cyanidation, and finally cyclization, offering an overall yield of 39% (Xuechao Hui, 2006). The process has been refined over time, showing the evolution of synthetic methods for loratadine.
Molecular Structure Analysis
The molecular structure and reactivity of loratadine have been thoroughly investigated using density functional theory (DFT) calculations and molecular dynamics (MD) simulations. These studies reveal critical insights into molecule stability, charge distribution, molecular electrostatic potential surfaces, and local reactivity properties, providing a deeper understanding of loratadine’s chemical behavior (Armaković et al., 2016).
Chemical Reactions and Properties
Loratadine undergoes various chemical reactions, including oxidation and interactions with hydroxyl radicals, which have been elucidated through bond dissociation energies (BDE) calculations and MD simulations. These reactions play a crucial role in understanding loratadine's degradation pathways and its interactions with solvents, particularly water (Armaković et al., 2016).
Physical Properties Analysis
Loratadine exhibits various physical properties, including solubility and dissolution rates, influenced by its polymorphic forms. Research into new polymorphic forms of loratadine has revealed differences in solubility and stability, which are critical for its formulation and therapeutic efficacy (Chang et al., 2016).
Chemical Properties Analysis
The chemical properties of loratadine, such as its reactivity and interactions with biological molecules, have been studied in detail. Investigations into loratadine's inhibition of IgE- and non-IgE-mediated histamine release from human basophil leukocytes highlight its anti-inflammatory potential beyond its antihistaminic activity, which is pivotal for its use in treating allergic reactions and possibly other inflammatory conditions (Kleine-Tebbe et al., 1994).
Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas
Loratadina (Lor) es un fármaco antihistamínico que se usa comúnmente para aliviar los síntomas de la alergia {svg_1}. Tiene una alta permeabilidad pero una baja solubilidad en condiciones fisiológicas {svg_2}. Para superar el problema de la baja solubilidad, los científicos sintetizaron y caracterizaron dos fases cristalinas multicomponente de loratadina con ácido oxálico (Oxa), es decir, un cocristal ácido-base conjugado 1:1 Lor-Oxa (Lor-Oxa CAB) y un monohidrato de cocristal 2:1 Lor-Oxa (Lor-Oxa hidrato) {svg_3}. Ambos cocristales exhibieron una solubilidad y una velocidad de disolución intrínseca (IDR) mejoradas en comparación con Lor y una estabilidad física adecuada {svg_4}. La velocidad de disolución intrínseca de Lor-Oxa CAB es 95 veces mayor que la de Lor, lo que la convierte en una candidata prometedora para el desarrollo de la formulación de tabletas {svg_5}.
Propiedades de reactividad y degradación
El uso frecuente de loratadina impone la necesidad de comprender sus propiedades reactivas fundamentales {svg_6}. Se llevó a cabo una investigación teórica para comprender la reactividad de la loratadina con el fin de comprender sus propiedades de degradación {svg_7}. El estudio utilizó cálculos de teoría funcional de densidad (DFT) y simulaciones de dinámica molecular (MD) {svg_8}. Con base en estos resultados, se identificó el átomo N24 del anillo de piridina y el átomo de oxígeno O1 con naturaleza nucleofílica {svg_9}. Es probable que la oxidación ocurra en los anillos de piperidina y cicloheptano {svg_10}.
Estándares internos en estudios farmacocinéticos
Loratadine-d5 se usa a menudo como estándar interno en estudios farmacocinéticos {svg_11}. Por ejemplo, en un estudio que investigó la eficacia de la loratadina y el sulforafano, se emplearon D5-loratadina y sulforafano como estándares internos para LOR y SFN, respectivamente {svg_12}. El espectrómetro de masas se operó en el modo de electrospray de iones positivos, y los analitos se detectaron mediante múltiples reacciones {svg_13}.
Mecanismo De Acción
Target of Action
Loratadine primarily targets the Histamine H1 receptors . These receptors play a crucial role in allergic reactions, as they are the primary targets of histamine, a key mediator in allergic rhinitis and urticaria .
Mode of Action
Loratadine acts as a selective inverse agonist for peripheral histamine H1-receptors . When allergies occur, histamine is released and binds to these receptors, causing symptoms such as sneezing, itching, and runny nose. Loratadine intervenes by blocking this binding, effectively halting the allergic reaction .
Biochemical Pathways
Loratadine’s action affects the histamine pathway . By blocking the H1 receptors, it prevents histamine from exerting its effects, thereby reducing the symptoms of allergies . Additionally, loratadine has been found to suppress inflammation by specifically targeting TAK1 and suppressing consequent AP-1 signaling pathway activation and inflammatory cytokine production .
Pharmacokinetics
Loratadine exhibits almost 100% bioavailability . It is highly protein-bound (97-99%) and is metabolized in the liver via CYP2D6 and 3A4-mediated pathways . The elimination half-life of loratadine is about 8 hours, and its active metabolite desloratadine has a half-life of 27 hours . Approximately 40% of loratadine is excreted as conjugated metabolites into urine, with a similar amount into the feces .
Result of Action
The molecular and cellular effects of loratadine’s action include the reduction of pro-inflammatory genes, including MMP1, MMP3, and MMP9, and inhibition of AP-1 transcriptional activation . In addition, loratadine has been found to dramatically reduce the expression of these genes in fresh human colonic tissues .
Action Environment
Environmental factors can influence the action of loratadine. For instance, degradation of loratadine can occur under different oxidation methods such as NaClO, UV, and UV-NaClO . The UV-NaClO method showed the highest degree of degradation on loratadine under most conditions . Furthermore, the interaction of loratadine with water has been studied using radial distribution functions (RDF), which revealed that the most important interactions with solvent are determined for carbon atom C5, chlorine atom Cl15, and oxygen atom O1 .
Safety and Hazards
Loratadine-d5 may cause serious eye irritation, skin irritation, and may be harmful by inhalation, ingestion, or skin absorption . It may cause respiratory system irritation . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Propiedades
IUPAC Name |
ethyl 4-(13-chloro-5,6,7,9,9-pentadeuterio-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i3D,4D,5D2,11D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCNYMKQOSZNPW-XFHCPBGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C3CCN(CC3)C(=O)OCC)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


